Alazocine hydrochloride, (+/-)-
CAS No.: 74957-58-7
Cat. No.: VC16172648
Molecular Formula: C17H24ClNO
Molecular Weight: 293.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74957-58-7 |
|---|---|
| Molecular Formula | C17H24ClNO |
| Molecular Weight | 293.8 g/mol |
| IUPAC Name | (1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |
| Standard InChI Key | ZTGMHFIGNYXMJV-YGCKJKTASA-N |
| Isomeric SMILES | C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
| Canonical SMILES | CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Alazocine hydrochloride, (+/-)-, belongs to the benzomorphan class of opioids, characterized by a tricyclic structure fused with a piperidine ring. The hydrochloride salt form enhances its solubility for experimental use. The molecular formula is C₁₇H₂₄ClNO, with a molar mass of 293.8 g/mol . Its IUPAC name is (1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-4-ol hydrochloride, reflecting the allyl substitution at the nitrogen atom and hydroxyl group at position 4 .
Stereochemical Considerations
The (±)-racemate comprises two enantiomers with divergent receptor affinities:
-
(-)-Alazocine: Binds preferentially to opioid receptors (μ, κ, δ) with Kᵢ values of 3.0 nM, 4.7 nM, and 15 nM, respectively .
-
(+)-Alazocine: Selectively agonizes sigma-1 receptors (Kᵢ = 48–66 nM) and weakly inhibits NMDA receptors (Kᵢ = 587 nM) .
This stereospecificity enables researchers to isolate opioid- and sigma-mediated effects in experimental models.
Pharmacodynamics and Mechanism of Action
Opioid Receptor Interactions
Alazocine hydrochloride’s mixed opioid activity is concentration- and enantiomer-dependent:
Table 1: Opioid Receptor Binding and Functional Activity of (±)-Alazocine
| Receptor | Kᵢ (nM) | Efficacy (% Emax) | Functional Role |
|---|---|---|---|
| κ-opioid | 0.4 | 66% | Partial agonist |
| μ-opioid | 1.15 | Antagonist | Competitive inhibition |
| δ-opioid | 184 | 68% | Low-potency agonist |
In HEK293 cells expressing mouse κ-opioid receptors, (±)-alazocine inhibits forskolin-stimulated cAMP production with an EC₅₀ of 24 nM and 38% efficacy relative to dynorphin . At μ-receptors, it antagonizes morphine-induced analgesia, making it a potential candidate for reversing opioid overdoses .
Synthesis and Industrial Production
While detailed synthetic protocols are proprietary, the general pathway involves:
-
Benzomorphan Core Formation: Cyclization of phenethylamine derivatives to construct the tricyclic scaffold.
-
N-Allylation: Introduction of the allyl group via nucleophilic substitution.
-
Hydroxylation: Oxidation or electrophilic aromatic substitution to install the C4 hydroxyl group .
-
Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale synthesis prioritizes enantiomeric separation using chiral chromatography or asymmetric catalysis to isolate pharmacologically active stereoisomers.
Research Applications
Analgesic Studies
Alazocine’s κ-agonist/μ-antagonist profile has been used to dissect the roles of opioid subtypes in pain pathways. In rodent models, it produces analgesia with reduced respiratory depression compared to μ-selective agonists .
Psychotomimetic Effects
The (+)-enantiomer induces hallucinations and dissociative states in humans, mimicking symptoms of schizophrenia. This has established sigma-1 receptors as targets for antipsychotic drug development .
Receptor Localization Studies
Radiolabeled (±)-[³H]-alazocine maps sigma-1 receptor distribution in brain tissues, revealing high densities in the hippocampus, prefrontal cortex, and striatum .
Comparison with Related Benzomorphans
Table 2: Pharmacological Comparison of Benzomorphan Derivatives
| Compound | μ-Receptor | κ-Receptor | Sigma-1 | Clinical Use |
|---|---|---|---|---|
| Alazocine | Antagonist | Partial agonist | Agonist | Research only |
| Pentazocine | Partial agonist | Agonist | Weak agonist | Moderate-severe pain |
| Metazocine | Agonist | Agonist | None | Obsolete analgesic |
Alazocine’s unique sigma-1 activity distinguishes it from other benzomorphans, enabling dual opioid/sigma pharmacology studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume